molecular formula C13H14N6O2 B15102218 3-methyl-6-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-6-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B15102218
M. Wt: 286.29 g/mol
InChI Key: NTTRJNJKOUBJIN-UHFFFAOYSA-N
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Description

3-methyl-6-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, an oxazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be formed through a ‘click’ reaction involving azides and alkynes . The oxazole ring formation may involve cyclization reactions using suitable reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methyl-6-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole and oxazole rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-6-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of triazole, oxazole, and pyridine rings, which confer distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various scientific research applications .

Biological Activity

The compound 3-methyl-6-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a novel derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research findings.

  • Molecular Formula : C20H30N4O3S
  • Molar Mass : 406.542 g/mol
  • CAS Number : 423165-08-6

Synthesis

The synthesis of triazole-based compounds often involves methods like click chemistry or other organic synthesis techniques. For this compound, the reaction typically involves the coupling of a triazole with an oxazole derivative. The synthetic pathways can lead to various substitutions that enhance biological activity.

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance:

  • A study demonstrated that triazole tethered compounds showed antiproliferative effects against several cancer cell lines, including MCF-7 and HCT-116, with IC50 values as low as 1.1 μM for some derivatives .
  • The mechanism often involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. Compounds in this class have shown TS inhibitory activity within the range of 1.95–4.24 μM .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Tests against Escherichia coli and Staphylococcus aureus revealed significant inhibition .
  • Other studies reported moderate to good antimicrobial activity against a variety of pathogens, indicating its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in DNA synthesis and repair.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may increase ROS levels in target cells, contributing to cytotoxicity.

Case Studies

StudyFindings
Significant antiproliferative activity against MCF-7 (IC50 1.1 μM)Supports the potential use in cancer therapy
Good antimicrobial activity against S. aureusIndicates promise as an antimicrobial agent
Inhibition of GSK-3 with IC50 values around 0.19 μMSuggests anti-inflammatory potential

Properties

Molecular Formula

C13H14N6O2

Molecular Weight

286.29 g/mol

IUPAC Name

3-methyl-6-propan-2-yl-N-(1H-1,2,4-triazol-5-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C13H14N6O2/c1-6(2)9-4-8(10-7(3)19-21-12(10)16-9)11(20)17-13-14-5-15-18-13/h4-6H,1-3H3,(H2,14,15,17,18,20)

InChI Key

NTTRJNJKOUBJIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NC=NN3

Origin of Product

United States

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